[(Cyclopent-3-en-1-yl)methoxy](triphenyl)silane
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Overview
Description
(Cyclopent-3-en-1-yl)methoxysilane is a chemical compound with the molecular formula C24H24OSi It is known for its unique structure, which includes a cyclopentene ring attached to a methoxy group and bonded to a triphenylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopent-3-en-1-yl)methoxysilane typically involves the reaction of cyclopent-3-en-1-ylmethanol with triphenylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
Cyclopent-3-en-1-ylmethanol+TriphenylchlorosilaneBase(Cyclopent-3-en-1-yl)methoxysilane+HCl
Industrial Production Methods
Industrial production of (Cyclopent-3-en-1-yl)methoxysilane follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(Cyclopent-3-en-1-yl)methoxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the silane to its corresponding silane hydride.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane hydrides.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
(Cyclopent-3-en-1-yl)methoxysilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of (Cyclopent-3-en-1-yl)methoxysilane involves its interaction with various molecular targets. The compound can form stable complexes with proteins and other biomolecules, influencing their function and activity. The pathways involved include:
Binding to active sites: The compound can bind to the active sites of enzymes, altering their catalytic activity.
Modulation of signaling pathways: It can modulate signaling pathways by interacting with key proteins involved in cellular communication.
Comparison with Similar Compounds
Similar Compounds
Triphenylsilane: A simpler analog without the cyclopentene and methoxy groups.
Cyclopent-3-en-1-ylmethoxy(dimethyl)silane: A similar compound with dimethyl groups instead of triphenyl groups.
Uniqueness
(Cyclopent-3-en-1-yl)methoxysilane is unique due to its combination of a cyclopentene ring, methoxy group, and triphenylsilane moiety
Properties
CAS No. |
144534-61-2 |
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Molecular Formula |
C24H24OSi |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
cyclopent-3-en-1-ylmethoxy(triphenyl)silane |
InChI |
InChI=1S/C24H24OSi/c1-4-14-22(15-5-1)26(23-16-6-2-7-17-23,24-18-8-3-9-19-24)25-20-21-12-10-11-13-21/h1-11,14-19,21H,12-13,20H2 |
InChI Key |
APKJTYCOLKNPHH-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC1CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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